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Compound of Interest

Compound Name:
2,6-Dibromo-4-

(trifluoromethyl)pyridine

Cat. No.: B569195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, synthesis,

and potential applications of 2,6-Dibromo-4-(trifluoromethyl)pyridine (CAS 1000152-84-0), a

key building block in medicinal chemistry and materials science. The strategic placement of two

bromine atoms and a trifluoromethyl group on the pyridine ring makes this compound a

versatile precursor for the synthesis of novel kinase inhibitors and other biologically active

molecules.

Core Properties
2,6-Dibromo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the

following key properties:
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Property Value Reference(s)

CAS Number 1000152-84-0 [1][2]

IUPAC Name
2,6-dibromo-4-

(trifluoromethyl)pyridine
[2]

Molecular Formula C₆H₂Br₂F₃N [1][2]

Molecular Weight 304.89 g/mol [1][2]

Physical Form Liquid

Purity ≥95% - 98% (typical) [1]

Storage
Refrigerator, under inert

atmosphere

Chemical Reactivity and Synthesis
The electron-withdrawing nature of the trifluoromethyl group and the two bromine atoms makes

the pyridine ring of this compound highly susceptible to nucleophilic substitution and transition

metal-catalyzed cross-coupling reactions. The bromine atoms at the 2- and 6-positions serve

as excellent leaving groups for the introduction of various functional groups.

Key Synthetic Transformations
Two of the most powerful and widely used methods for the functionalization of 2,6-Dibromo-4-
(trifluoromethyl)pyridine are the Suzuki-Miyaura coupling for C-C bond formation and the

Buchwald-Hartwig amination for C-N bond formation. These reactions are instrumental in the

synthesis of libraries of compounds for drug discovery screening.

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura

coupling of a brominated pyridine with an organoboron reagent. This method is highly

adaptable for 2,6-Dibromo-4-(trifluoromethyl)pyridine to synthesize 2,6-disubstituted-4-

(trifluoromethyl)pyridine derivatives.

Materials:

2,6-Dibromo-4-(trifluoromethyl)pyridine
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Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents per

bromine)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (typically 2-5 mol%)

Ligand (e.g., SPhos, XPhos) (if using a catalyst precursor like Pd₂(dba)₃)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (typically 2-3 equivalents)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

Procedure:

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-
Dibromo-4-(trifluoromethyl)pyridine, the boronic acid reagent, the palladium catalyst,

ligand (if necessary), and the base.

Add the anhydrous solvent via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.
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Reaction Setup
Reaction Workup & Purification
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- 2,6-Dibromo-4-(trifluoromethyl)pyridine
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Monitor Progress
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Aqueous Workup
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Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol outlines a general procedure for the palladium-catalyzed amination of a

brominated pyridine with an amine. This is a key transformation for introducing nitrogen-

containing functional groups onto the 2,6-Dibromo-4-(trifluoromethyl)pyridine scaffold.[3]

Materials:

2,6-Dibromo-4-(trifluoromethyl)pyridine

Primary or secondary amine (1.1 - 1.5 equivalents per bromine)

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (typically 1-4 mol%)

Phosphine ligand (e.g., BINAP, Xantphos, Josiphos) (typically 1.5-2 times the palladium

concentration)

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (typically 1.2-2 equivalents)

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium

catalyst, the phosphine ligand, and the base.

Add the anhydrous solvent, followed by 2,6-Dibromo-4-(trifluoromethyl)pyridine and the

amine.
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Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C)

with stirring.

Monitor the reaction progress by TLC or LC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium

sulfate.

Concentrate the solution under reduced pressure and purify the residue by flash column

chromatography.

Reaction Setup
Reaction Workup & Purification

Combine:
- Pd Catalyst & Ligand

- Base
- 2,6-Dibromo-4-(trifluoromethyl)pyridine

- Amine

Add Anhydrous SolventInert Atmosphere Heat and Stir
(e.g., 80-120 °C)

Monitor Progress
(TLC, LC-MS) Filtration through CeliteReaction Complete Aqueous Workup

& Extraction Column Chromatography Purified Aminated Product

Click to download full resolution via product page

Figure 2: General workflow for the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery: Targeting Signaling
Pathways
Trifluoromethylpyridine derivatives are a well-established class of compounds in medicinal

chemistry, known for their potential to modulate the activity of various enzymes, particularly

kinases.[4] The unique electronic properties conferred by the trifluoromethyl group can

enhance binding affinity and improve metabolic stability.[4]

Derivatives of 2,6-Dibromo-4-(trifluoromethyl)pyridine, synthesized via the methods

described above, are excellent candidates for screening as kinase inhibitors. Kinases are
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crucial components of cell signaling pathways that regulate cell growth, proliferation, and

differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including

cancer.
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Figure 3: Inhibition of a generic kinase signaling pathway by a derivative of 2,6-Dibromo-4-
(trifluoromethyl)pyridine.

Suppliers
A number of chemical suppliers offer 2,6-Dibromo-4-(trifluoromethyl)pyridine for research

and development purposes.

Supplier Website

ChemScene --INVALID-LINK--

Oakwood Chemical --INVALID-LINK--

Sigma-Aldrich --INVALID-LINK--

BLDpharm --INVALID-LINK--

Langwaychem --INVALID-LINK--

Disclaimer: This guide is intended for informational purposes only and should be used by

qualified professionals. All chemical reactions should be performed in a well-ventilated fume

hood with appropriate personal protective equipment. The user is responsible for consulting

relevant safety data sheets (SDS) and following all safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 2,6-Dibromo-4-
(trifluoromethyl)pyridine (CAS 1000152-84-0)]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b569195#cas-number-1000152-84-0-properties-
and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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